

# A Structural and Functional Comparison of ACMSD Inhibitors with TES-1025

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TES-1025 |           |
| Cat. No.:            | B611293  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) inhibitors, with a particular focus on the potent and selective inhibitor **TES-1025**. By examining their structural differences, binding interactions, and key performance data, this document aims to inform research and development efforts in targeting the kynurenine pathway for therapeutic intervention.

## Introduction to ACMSD and its Inhibition

Aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) is a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway. It catalyzes the conversion of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde (ACMS) to  $\alpha$ -aminomuconate- $\epsilon$ -semialdehyde. This reaction represents a key branch point, determining whether tryptophan metabolites are directed towards complete oxidation or utilized for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). Inhibition of ACMSD shunts the pathway towards NAD+ production, a crucial coenzyme for numerous cellular processes, making ACMSD an attractive therapeutic target for a variety of diseases.

**TES-1025** is a first-in-class, potent, and selective inhibitor of human ACMSD.[1][2] Its discovery has paved the way for a deeper understanding of the therapeutic potential of ACMSD inhibition. This guide compares **TES-1025** with other known ACMSD inhibitors, highlighting key structural and functional differences.



## **Quantitative Comparison of ACMSD Inhibitors**

The following table summarizes the key quantitative data for **TES-1025** and other selected ACMSD inhibitors.

| Inhibitor  | Chemical<br>Structure                                                                                                    | IC50 (nM) | Ki (nM)           | Type of<br>Inhibition |
|------------|--------------------------------------------------------------------------------------------------------------------------|-----------|-------------------|-----------------------|
| TES-1025   | 2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl-1,6-dihydropyrimidin-2-yl)sulfanylmethyl] phenyl]acetic acid                        | 13[3]     | 0.85 ± 0.22[3][4] | Competitive[3]        |
| TES-991    | 5-(2-thienyl)-2-<br>({[3-(2H-tetrazol-<br>5-<br>yl)phenyl]methyl}<br>sulfanyl)pyrimidin<br>-4(1H)-one-5-<br>carbonitrile | 3[5]      | Not Reported      | Not Reported          |
| Diflunisal | 5-(2,4-<br>difluorophenyl)-2<br>-hydroxybenzoic<br>acid                                                                  | 13,500[6] | 2,560 ± 560[7]    | Competitive[7]        |

## **Structural and Mechanistic Comparison**

The inhibitory mechanism and binding mode of ACMSD inhibitors vary significantly, largely dictated by their chemical structures.

**TES-1025**: As a nanomolar inhibitor, **TES-1025** exhibits a unique binding mode within the catalytic site of the dimeric human ACMSD.[3] Its carboxylic acid moiety coordinates with the catalytic zinc ion  $(Zn^{2+})$ , a key feature of the enzyme's active site.[3] Furthermore, it forms



interactions with residues from both subunits of the ACMSD dimer, effectively locking the enzyme in an inactive conformation.[3] The high affinity and selectivity of **TES-1025** are attributed to this extensive network of interactions.[3]

TES-991: While a specific co-crystal structure with ACMSD is not publicly available, as a close analog of **TES-1025**, it is presumed to share a similar binding mechanism, interacting with the catalytic zinc ion and key residues in the active site. Its lower IC50 value suggests potentially optimized interactions within the binding pocket.

Diflunisal: In contrast to **TES-1025**, the FDA-approved non-steroidal anti-inflammatory drug (NSAID) diflunisal inhibits ACMSD without directly coordinating with the catalytic zinc ion.[7] Instead, its carboxylate group forms salt bridges with two different arginine residues in the active site.[7] This distinct binding mode, while still competitive, results in a significantly lower potency compared to **TES-1025**.[7]

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the role of ACMSD in the kynurenine pathway and a general workflow for screening ACMSD inhibitors.



Click to download full resolution via product page

**Figure 1:** Role of ACMSD in the kynurenine pathway and the effect of inhibitors.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]
- 2. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Structural and Functional Comparison of ACMSD Inhibitors with TES-1025]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611293#structural-comparison-of-acmsd-inhibitors-with-tes-1025]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com